molecular formula C17H36NO7P B14086156 [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate

[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate

Cat. No.: B14086156
M. Wt: 397.4 g/mol
InChI Key: IZDRGPDUDLWAGR-UHFFFAOYSA-N
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Description

[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate is a complex organic compound with a unique structure that combines amino, phosphoric, and hydroxy groups with a dodecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:

    Preparation of 2-Aminoethoxy(hydroxy)phosphoryl Intermediate: This step involves the reaction of 2-aminoethanol with phosphoric acid under controlled conditions to form the phosphorylated intermediate.

    Formation of 3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl Intermediate: The intermediate from the first step is then reacted with glycidol to form the desired intermediate.

    Esterification with Dodecanoic Acid: The final step involves the esterification of the intermediate with dodecanoic acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving cell signaling and membrane interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with cell membranes and proteins, potentially affecting cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate
  • **[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] octanoate
  • **[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexanoate

Uniqueness

The uniqueness of [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H36NO7P

Molecular Weight

397.4 g/mol

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate

InChI

InChI=1S/C17H36NO7P/c1-2-3-4-5-6-7-8-9-10-11-17(20)23-14-16(19)15-25-26(21,22)24-13-12-18/h16,19H,2-15,18H2,1H3,(H,21,22)

InChI Key

IZDRGPDUDLWAGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O

Origin of Product

United States

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